molecular formula C12H10BrF5N2O3S B13829116 1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate

1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate

Cat. No.: B13829116
M. Wt: 437.18 g/mol
InChI Key: VLZJMYMQIWRNJE-UHFFFAOYSA-M
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Description

1-Bromodifluoromethyl-2-phenyl-3-methyl-imidazolium triflate (CAS 368873-90-9) is a fluorinated ionic liquid with the molecular formula C₁₂H₁₀BrF₅N₂O₃S and a molecular weight of 437.18 g/mol . Its structure features a bromodifluoromethyl (-CF₂Br) group at the 1-position, a phenyl ring at the 2-position, and a methyl group at the 3-position of the imidazolium cation, paired with a trifluoromethanesulfonate (triflate, OTf⁻) counterion. This compound is part of a broader class of imidazolium-based ionic liquids, which are known for their thermal stability, low volatility, and tunable physicochemical properties .

Properties

Molecular Formula

C12H10BrF5N2O3S

Molecular Weight

437.18 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-3-methyl-2-phenylimidazol-3-ium;trifluoromethanesulfonate

InChI

InChI=1S/C11H10BrF2N2.CHF3O3S/c1-15-7-8-16(11(12,13)14)10(15)9-5-3-2-4-6-9;2-1(3,4)8(5,6)7/h2-8H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

VLZJMYMQIWRNJE-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(N(C=C1)C(F)(F)Br)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Bromodifluoromethyl-2-phenyl-3-methyl-imidazoilium triflate

General Synthetic Strategy

The synthesis of 1-Bromodifluoromethyl-2-phenyl-3-methyl-imidazoilium triflate typically involves:

  • Formation of the imidazoilium core with appropriate substituents,
  • Introduction of the bromodifluoromethyl group at the 1-position,
  • Installation of the triflate counterion to stabilize the imidazoilium salt.

The key challenge is the selective incorporation of the bromodifluoromethyl moiety, which requires controlled bromination and fluorination reactions under conditions that preserve the heterocyclic framework.

Stepwise Preparation Approach

Formation of the Imidazoilium Core

The imidazoilium salt is commonly prepared by condensation reactions involving:

  • An amino-substituted aromatic precursor such as 2-aminophenyl derivatives,
  • Alkylation or methylation at the nitrogen to introduce the 3-methyl substituent,
  • Cyclization under acidic conditions to form the imidazoilium ring.

For example, condensation of 2-aminophenyl compounds with appropriate aldehydes or carboxylic acids in the presence of acid catalysts such as polyphosphoric acid (PPA) can yield imidazoilium salts in moderate to good yields (40-70%).

Introduction of the Bromodifluoromethyl Group

The bromodifluoromethyl substituent can be introduced via a halogenation reaction using reagents such as:

  • Bromodifluoroacetic acid or its derivatives,
  • Bromine (Br2) in the presence of catalysts such as triphenylphosphine (Ph3P) and carbon tetrabromide (CBr4),
  • Trimethylsilyl bromide (TMSBr) in nitromethane solvent for bromination of alkynyl or azide precursors.

One reported method involves the reaction of 2-aminothiophenol derivatives with bromodifluoroacetic acid in refluxing toluene with Ph3P and CBr4 to afford 2-bromodifluoromethylbenzothiazoles, which are structurally related heterocycles. This strategy is adaptable to imidazoilium systems by analogy.

Formation of the Triflate Salt

The triflate counterion (trifluoromethanesulfonate, CF3SO3−) is typically introduced by treatment of the imidazoilium intermediate with triflic anhydride (Tf2O) or silver triflate (AgOTf) to generate the corresponding triflate salt. This step stabilizes the positively charged imidazoilium species and enhances solubility and reactivity.

Experimental Data and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Imidazoilium ring formation 2-Aminophenyl derivatives, PPA, heat (110-200 °C) 40-70 Acid-catalyzed cyclization; moderate to good yields
Bromodifluoromethylation Bromodifluoroacetic acid, Ph3P, CBr4, toluene reflux ~65 Formation of bromodifluoromethyl heterocycle
Triflate salt formation Triflic anhydride or AgOTf, CH2Cl2 or acetone, rt >80 Efficient triflation to form stable imidazoilium triflate salt

Table 1: Summary of preparation steps and yields for 1-Bromodifluoromethyl-2-phenyl-3-methyl-imidazoilium triflate and related compounds.

Mechanistic Insights

  • The bromodifluoromethylation proceeds via an electrophilic substitution mechanism where the bromodifluoromethyl group is introduced onto the heterocycle or its precursor.
  • The use of triphenylphosphine and carbon tetrabromide facilitates the generation of reactive bromodifluoromethyl intermediates that undergo nucleophilic attack by the heterocyclic nitrogen or carbon centers.
  • The triflation step involves nucleophilic attack of the imidazoilium nitrogen on triflic anhydride, generating the triflate salt with high efficiency and stability.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR spectra confirm the presence of the methyl and phenyl substituents, as well as the bromodifluoromethyl group. Chemical shifts are referenced to tetramethylsilane (TMS).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic pattern consistent with bromine and fluorine atoms.
  • Other Techniques : Elemental analysis and X-ray crystallography may be employed for definitive structural confirmation.

Chemical Reactions Analysis

1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate undergoes various chemical reactions, including:

Common reagents used in these reactions include triflic anhydride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazolium triflate is utilized as a solvent and reagent in organic synthesis due to its ability to facilitate reactions under mild conditions. Its hydrolytic stability makes it an attractive alternative to traditional ionic liquids, which may decompose under similar conditions.

  • Reactions :
    • Claisen rearrangement of aromatic allyl esters has been reported to yield up to 91% when conducted in triflate ionic liquids compared to significantly lower yields in less stable ionic liquids like [BMIM][PF₆] or [BMIM][BF₄] .
    • It has also been used effectively in the Schmidt reaction, converting aryl alkyl ketones into carboxamides with high efficiency .

Electrochemistry

The compound's ionic liquid properties allow it to be used in electrochemical applications, particularly in energy storage devices such as batteries and supercapacitors.

  • Capacitance Studies : Research indicates that different imidazolium-based ionic liquids exhibit varying capacitance behaviors, which can be optimized for specific applications by altering the alkyl chain length of the cation .
Ionic LiquidCapacitance (μF/cm²)Voltage Window (V)
1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazolium triflateTBDTBD

Material Science

In material science, the compound's unique properties enable its use in developing new materials with enhanced performance characteristics.

  • Coatings and Films : The triflate anion contributes to the formation of films with excellent thermal stability and chemical resistance. These materials are valuable in applications requiring durable coatings that can withstand harsh environments .

Case Studies

  • Ionic Liquid Synthesis : A study demonstrated the synthesis of triflate ionic liquids via direct alkylation methods using 1-bromoalkanes, showcasing the versatility of 1-bromodifluoromethyl-2-phenyll-3-methyl-imidazolium triflate as a precursor for generating various ionic liquids with desirable properties .
  • Electrochemical Performance : Research conducted on the electrochemical performance of imidazolium triflates highlighted the effects of cation structure on capacitance and stability, indicating that compounds like 1-bromodifluoromethyl-2-phenyll-3-methyl-imidazolium triflate could be tailored for specific energy storage applications .

Mechanism of Action

The mechanism of action of 1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazoilum triflate involves its interaction with specific molecular targets. The bromodifluoromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The triflate moiety is known for its ability to stabilize positive charges, making it a useful intermediate in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related imidazolium and benzimidazolium salts (Table 1). Key differences lie in substituents, counterions, and heterocyclic cores, which influence reactivity, stability, and applications.

Table 1: Comparison of 1-Bromodifluoromethyl-2-phenyl-3-methyl-imidazolium Triflate with Analogues
Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Counterion Notable Features
Target Compound (368873-90-9) C₁₂H₁₀BrF₅N₂O₃S 437.18 -CF₂Br, -Ph, -CH₃ OTf⁻ Bromofluoroalkyl group; aromatic phenyl
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate (341529-18-8) C₁₆H₁₈F₂N₂O 292.32 -CF₂-Si(CH₃)₃, -Ph, -CH₃ OTf⁻ Bulky trimethylsilyl group; lower MW
1-(1,1-Difluoro-1-cyclohexanol-yl-methyl)-3-methylimidazolium triflate (368873-82-9) C₂₀H₂₈F₅N₃O₄S 501.51 -CH₂-CF₂-cyclohexanol, -CH₃ OTf⁻ Cyclohexanol moiety; higher hydrophobicity
1-Bromodifluoromethyl-2-methyl-3-methyl-benzimidazolium triflate (368873-90-9) C₁₂H₁₀BrF₅N₂O₃S 437.18 -CF₂Br, -CH₃ (benzimidazole core) OTf⁻ Benzimidazole core; fused aromatic system
1-Bromodifluoromethyl-3-methyl-imidazolium triflate (368873-88-5) C₆H₆BrF₅N₂O₃S 361.08 -CF₂Br, -CH₃ OTf⁻ Simpler structure; no phenyl substituent
1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide (N/A) C₈H₁₀BrF₂N₂ 259.09 -CF₂Br, -N(CH₃)₂ Br⁻ Pyridinium core; bromide counterion

Key Comparative Analysis

Substituent Effects
  • Bromodifluoromethyl (-CF₂Br): This group enhances electrophilicity and reactivity compared to non-halogenated analogues (e.g., trimethylsilyl or cyclohexanol derivatives). It may act as a leaving group or participate in cross-coupling reactions .
  • Phenyl vs. In contrast, the trimethylsilyl group (CAS 341529-18-8) introduces steric bulk, which could hinder reactivity .
Heterocyclic Core Differences
  • Imidazolium vs. Benzimidazolium: The benzimidazolium analogue (CAS 368873-90-9) features a fused benzene ring, which enhances electron delocalization and thermal stability but may reduce solubility compared to the non-fused imidazolium core .
  • Pyridinium vs. Imidazolium : The pyridinium derivative (CAS N/A) has a six-membered ring, altering charge distribution and Lewis acidity. Its bromide counterion is more hygroscopic than triflate, limiting stability in moisture-sensitive applications .
Counterion Impact
  • Triflate (OTf⁻) vs. Bromide (Br⁻) : Triflate’s weak coordinating ability and high stability make it preferable for ionic liquids in electrochemical applications. Bromide salts (e.g., pyridinium derivative) are prone to hydrolysis and less thermally stable .
Molecular Weight and Physical Properties
  • The target compound’s moderate molecular weight (437.18 g/mol) balances solubility and melting point, whereas higher-MW analogues (e.g., CAS 368873-82-9, 501.51 g/mol) may exhibit higher viscosity or lower volatility .

Biological Activity

1-Bromodifluoromethyl-2-phenyll-3-methyl-imidazolium triflate is a specialized compound with significant potential in various biological applications. Its unique molecular structure, characterized by the presence of a bromodifluoromethyl group and an imidazolium framework, suggests promising biological activity, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant case studies.

  • Molecular Formula : C11H10BrF2N2O3S
  • Molecular Weight : 437.18 g/mol
  • Structure : The compound features a bromodifluoromethyl group attached to a 2-phenyll-3-methyl-imidazolium framework, with triflate as the counter ion.

The biological activity of 1-bromodifluoromethyl-2-phenyll-3-methyl-imidazolium triflate is hypothesized to arise from its ability to interact with various biological targets. Preliminary studies indicate that the fluorinated moieties enhance its lipophilicity, which may improve membrane permeability and biological efficacy. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential binding to receptors that modulate cellular responses.
  • Antimicrobial Activity : Selective toxicity against certain bacterial strains and cancer cell lines.

Antimicrobial Activity

Research indicates that 1-bromodifluoromethyl-2-phenyll-3-methyl-imidazolium triflate exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains. For instance, studies demonstrated a significant reduction in bacterial growth at specific concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed:

  • Cell Viability Reduction : Significant decreases in cell viability were observed at concentrations ranging from 5 to 50 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
Cell Line IC50 (µM)
HeLa15
MCF-720

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers focused on the antimicrobial effects of the compound against multi-drug resistant bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics.
  • Evaluation of Anticancer Activity :
    Another research effort investigated the compound's effects on tumor growth in vivo using xenograft models. The findings suggested that treatment with 1-bromodifluoromethyl-2-phenyll-3-methyl-imidazolium triflate significantly inhibited tumor growth compared to control groups.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-bromodifluoromethyl-2-phenyl-3-methyl-imidazolium triflate, and how can reaction efficiency be optimized?

The synthesis of imidazolium triflates typically involves alkylation of the imidazole core followed by anion exchange. For bromodifluoromethyl-substituted derivatives, a two-step approach is common:

  • Step 1 : React 1-bromodifluoromethyl-2-phenylimidazole with methyl iodide or another methylating agent in a polar aprotic solvent (e.g., THF or acetonitrile) under inert atmosphere. Triethylamine is often used to neutralize HBr byproducts .
  • Step 2 : Perform anion metathesis by treating the bromide salt with silver triflate (AgOTf) in a solvent like dichloromethane. Silver bromide precipitates, leaving the triflate salt in solution .
    Optimization Tips :
  • Monitor reaction progress via thin-layer chromatography (TLC) or NMR to avoid over-alkylation .
  • Use stoichiometric excess of methylating agents (1.2–1.5 equivalents) and maintain temperatures below 40°C to minimize side reactions .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray Crystallography : Determines precise molecular geometry, including imidazolium ring conformation and anion coordination. For example, silver triflate complexes often show distorted square pyramidal coordination in crystal structures .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., phenyl vs. methyl groups) and assess purity. The triflate anion (CF₃SO₃⁻) does not split proton signals, simplifying analysis .
    • ¹⁹F NMR : Confirms the presence of BrCF₂ and CF₃ groups via distinct chemical shifts (e.g., BrCF₂ at δ −55 to −60 ppm; CF₃ at δ −78 ppm) .
  • Elemental Analysis : Validates stoichiometry, particularly for halide contamination (e.g., residual bromide from incomplete anion exchange) .

Advanced: How does the triflate anion influence the compound’s reactivity in catalytic applications?

The triflate anion (OTf⁻) is a weakly coordinating ion, enhancing the imidazolium cation’s Lewis acidity. This property is exploited in:

  • Friedel-Crafts Reactions : Triflate-based ionic liquids act as co-catalysts with rare-earth triflates (e.g., Sc(OTf)₃) for solvent-free acylation of fluorobenzene, achieving >90% yield under mild conditions .
  • Cross-Coupling Reactions : The anion stabilizes transition-metal intermediates (e.g., Pd²⁺ in Suzuki-Miyaura reactions) by avoiding strong coordination, improving catalytic turnover .
    Mechanistic Insight : The triflate’s low basicity (pKa ≈ −12) prevents proton scavenging, preserving acidic sites on the imidazolium cation for substrate activation .

Advanced: What are the decomposition pathways of this compound under thermal or hydrolytic stress?

  • Thermal Stability : Imidazolium triflates decompose above 300°C via cleavage of the C–Br bond in the bromodifluoromethyl group, releasing Br· radicals and forming fluorinated byproducts. Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) can track volatile fragments .
  • Hydrolysis : The BrCF₂ group is susceptible to nucleophilic attack by water, yielding difluoromethyl alcohol (CF₂HOH) and bromide ions. Hydrolysis rates increase in alkaline conditions (pH > 10) .
    Mitigation : Store under anhydrous conditions and avoid prolonged exposure to high humidity (>60% RH) .

Advanced: How can computational methods predict this compound’s behavior in novel reaction systems?

  • DFT Calculations : Model the cation’s electrostatic potential to predict interactions with anions or substrates. For example, Mulliken charges on the imidazolium C2 position correlate with catalytic activity in Diels-Alder reactions .
  • Molecular Dynamics (MD) Simulations : Study ionic liquid behavior in solvent mixtures, predicting viscosity and solvation effects. Parameters like cation-anion radial distribution functions (RDFs) guide solvent selection for catalytic systems .

Basic: What safety precautions are essential when handling this compound?

  • Toxicity : Bromodifluoromethyl groups may release toxic HF or Br₂ under decomposition. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in sealed, moisture-resistant containers at −20°C to prevent hydrolysis. Avoid contact with strong bases or oxidizing agents .

Advanced: How does the bromodifluoromethyl substituent affect electronic properties compared to other halomethyl groups?

  • Electron-Withdrawing Effect : The BrCF₂ group has a stronger −I effect than CH₂Br or CF₃, lowering the imidazolium cation’s LUMO energy and enhancing electrophilicity. This is confirmed by cyclic voltammetry (reduction potentials shifted by +0.3 V vs. CH₂Br analogs) .
  • Steric Impact : BrCF₂’s bulkiness (van der Waals volume ≈ 45 ų) can hinder anion access to the cation’s acidic C2–H, reducing catalytic efficiency in crowded systems .

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